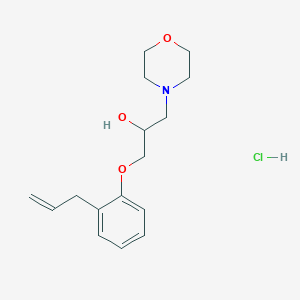

1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride (APMPOH) is a synthetic compound used in scientific research. It is a derivative of the morpholine family, a class of compounds commonly used in organic synthesis and medicinal chemistry. The hydrochloride salt of APMPOH is a white crystalline solid that is soluble in water and alcohol. It is a versatile compound with a wide range of applications in scientific research, such as in biochemical and physiological studies.

Scientific Research Applications

Antibacterial and Antifungal Activities

- The synthesis and evaluation of antibacterial activity of a series of tertiary aminoalkanols, including compounds similar to 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride, have shown promising results. These compounds exhibit antibacterial properties against various bacterial strains, underscoring their potential in developing new antibacterial agents (Isakhanyan, Gevorgyan, Arakelyan, Safaryan, & Panosyan, 2014). Additionally, the antifungal and antibacterial in-vitro properties of 2‐substituted xanthone derivatives containing allyl, morpholine, and other moieties have been tested, revealing significant efficacy against various fungal and bacterial species, which points to their potential use in treating infections (Marona, Szkaradek, Karczewska, Trojanowska, Budak, Bober, Przepiórka, Cegła, & Szneler, 2009).

Antitumor Activity

- Research has also been conducted on the antitumor activity of tertiary aminoalkanol hydrochlorides, closely related to the compound . These studies aim to identify new biologically active compounds, with some derivatives tested for their efficacy against various tumor cells, highlighting the potential of these compounds in cancer therapy (Isakhanyan, Gevorgyan, Chshmarityan, Nersesyan, Agaronyan, Danielyan, Stepanyan, & Panosyan, 2016).

Anticonvulsive and Cholinolytic Activities

- Another study explored the biological properties of new compounds, including anticonvulsive and peripheral n-cholinolytic activities, while showing no antibacterial activity. This research indicates the compound's potential in developing treatments for convulsive disorders (Papoyan, Gasparyan, Paronikyan, Tatevosyan, Avakimyan, Panosyan, & Gevorgyan, 2011).

Antioxidant Activity

- The synthesis and evaluation of antioxidant activity of derivatives also point to their potential use as antioxidant agents. The intensity of antioxidant activity was found to depend on the structure of the compound, suggesting the importance of molecular design in enhancing biological properties (Isakhanyan, Gevorgyan, Akopyan, Malakyan, Vardevanyan, Badjinyan, & Panosyan, 2011).

Mechanism of Action

Target of Action

The primary target of 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride is the beta-1 adrenergic receptors, mainly located in the heart . These receptors play a crucial role in regulating heart rate and blood pressure .

Mode of Action

This compound non-selectively blocks beta-1 adrenergic receptors, inhibiting the effects of epinephrine and norepinephrine . This results in a decrease in heart rate and blood pressure . Additionally, by binding to beta-2 receptors in the juxtaglomerular apparatus, it inhibits the production of renin .

Biochemical Pathways

The inhibition of renin production by this compound leads to a decrease in angiotensin II and aldosterone production . This inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively .

Pharmacokinetics

This compound is nonpolar and hydrophobic, with low to moderate lipid solubility . This impacts its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and therefore its bioavailability .

properties

IUPAC Name |

1-morpholin-4-yl-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3.ClH/c1-2-5-14-6-3-4-7-16(14)20-13-15(18)12-17-8-10-19-11-9-17;/h2-4,6-7,15,18H,1,5,8-13H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFYTPXKIACJHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1OCC(CN2CCOCC2)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2625399.png)

![6-(4-fluorobenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2625401.png)

![Tert-butyl N-[3-[2-(prop-2-enoylamino)ethyl]cyclobutyl]carbamate](/img/structure/B2625402.png)

![N-[(4-fluorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/structure/B2625408.png)

![2-(4-methoxybenzyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2625414.png)

![5-(3-chloro-4-methoxyphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2625415.png)